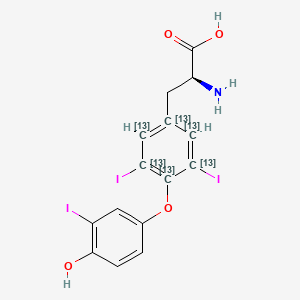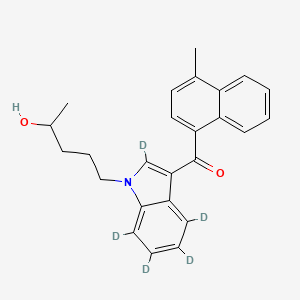![molecular formula C16H17N5O4 B11939029 N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline CAS No. 6373-96-2](/img/structure/B11939029.png)
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline is an organic compound with the molecular formula C16H17N5O4. It is a member of the azo compound family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used as a dye in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline typically involves the diazotization of 2,4-dinitroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro groups, converting them into amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield N,N-diethyl-4-[(2,4-diaminophenyl)azo]aniline .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials, including textiles and plastics
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to various biochemical effects, including inhibition of specific enzymes and disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-N’-(2,4-dinitrophenyl)ethylenediamine: Shares similar structural features but differs in the presence of an ethylenediamine linkage.
Methacrylate-containing para-derivatives of N,N-diethyl-4-(phenyldiazenyl)aniline: These compounds have methacrylate groups and are used as photoinitiators in polymerization processes.
Uniqueness
N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline is unique due to its specific azo linkage and the presence of both diethylamino and dinitrophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
6373-96-2 |
|---|---|
Molekularformel |
C16H17N5O4 |
Molekulargewicht |
343.34 g/mol |
IUPAC-Name |
4-[(2,4-dinitrophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17N5O4/c1-3-19(4-2)13-7-5-12(6-8-13)17-18-15-10-9-14(20(22)23)11-16(15)21(24)25/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
MZKPZDRFDHZNND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)


![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)








